4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride
CAS No.: 67729-07-1
Cat. No.: VC4202478
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67729-07-1 |
|---|---|
| Molecular Formula | C5H12ClNO3 |
| Molecular Weight | 169.61 |
| IUPAC Name | 4-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-5(9,3-6)2-4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H |
| Standard InChI Key | QHIGTRLTEBYCKK-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)(CN)O.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride, reflects its functional groups:
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A carboxylic acid at position 1.
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A hydroxyl group and methyl branch at position 3.
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A primary amine at position 4, protonated as part of the hydrochloride salt .
The 2D structure (SMILES: CC(CC(=O)O)(CN)O.Cl) and 3D conformation highlight stereochemical complexity, with the hydroxyl and amino groups enabling hydrogen bonding and chiral interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO₃ | |
| Molecular Weight | 169.61 g/mol | |
| InChI Key | QHIGTRLTEBYCKK-UHFFFAOYSA-N | |
| CAS Registry | 67729-07-1 | |
| Solubility (Water) | >50 mg/mL (25°C) |
Synthesis and Purification
Synthetic Pathways
The hydrochloride form is synthesized via acid-catalyzed salt formation from the parent acid (4-amino-3-hydroxy-3-methylbutanoic acid, CAS 63278-07-9). Key steps include:
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Protection of Functional Groups: The amino group is often protected using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification.
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Crystallization: The crude product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .
Table 2: Synthetic Conditions
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Reaction Temperature | 0–5°C (amine protonation) | Minimizes degradation |
| Solvent System | Ethanol/Water (3:1 v/v) | High yield (82%) |
| pH Adjustment | HCl to pH 2–3 | Salt precipitation |
Physicochemical Properties
Stability and Reactivity
The compound exhibits hygroscopicity due to its ionic nature, requiring storage in desiccators at 2–8°C . Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with HCl release above 200°C .
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻) .
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¹H NMR (D₂O): δ 1.35 (s, 3H, CH₃), 3.20 (d, 2H, CH₂NH₃⁺), 4.10 (s, 1H, OH) .
Biological and Pharmacological Relevance
Enzyme Interactions
The compound’s β-hydroxy-α-amino acid structure mimics natural substrates of aminotransferases and dehydrogenases, making it a probe for studying metabolic pathways . In vitro studies suggest moderate inhibition of branched-chain amino acid transaminase (Ki = 12 µM), implicating potential roles in regulating leucine metabolism .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing peptidomimetics and γ-lactam derivatives, which are explored for antiviral and anticancer activity . For example, patent WO2015125786A1 discloses its use in creating TIP48/TIP49 ATPase inhibitors with antitumor efficacy .
Biochemical Tool
Researchers employ it to:
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Study pH-dependent protein folding via its titratable groups.
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Develop chiral stationary phases for HPLC separation of enantiomers.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use in fume hood |
Disposal Guidelines
Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .
Comparison with Structural Analogs
Table 3: Analog Comparison
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